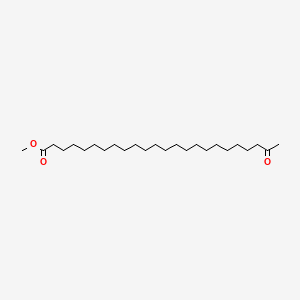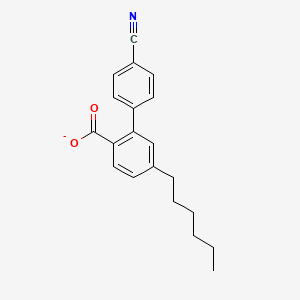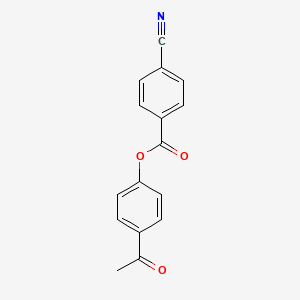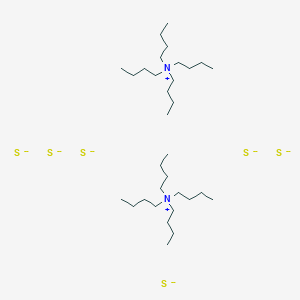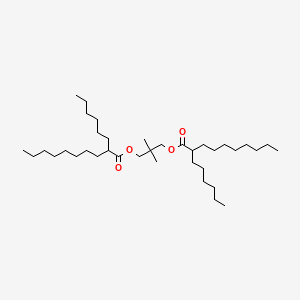![molecular formula C8H14N2O2 B13804410 3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- CAS No. 57493-38-6](/img/structure/B13804410.png)
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- is a heterocyclic compound that features a fused oxazole and pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of acyl (bromo)acetylenes and pyrrole rings, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction may yield reduced pyrazine derivatives.
Aplicaciones Científicas De Investigación
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-3H-oxazolo[3,4-a]pyrazin-3-one: Shares a similar core structure but lacks the ethyl group.
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one: Another related compound with a different degree of saturation.
Uniqueness
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability.
Propiedades
Número CAS |
57493-38-6 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
7-ethyl-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-3-4-10-7(5-9)6-12-8(10)11/h7H,2-6H2,1H3 |
Clave InChI |
SGXADSKBQHIQTF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN2C(C1)COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
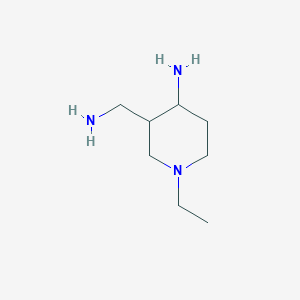
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)

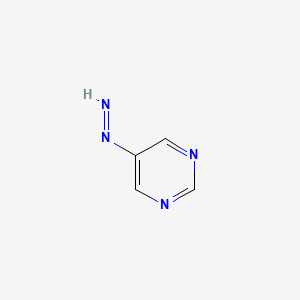

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
